N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide
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Overview
Description
N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide is a synthetic organic compound with the molecular formula C13H19N3O2. It is known for its unique chemical structure, which includes an acetylamino group and a dimethylamino phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetamide in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently acetylated to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted acetamides.
Scientific Research Applications
N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-{(Acetylamino)[4-(methylamino)phenyl]methyl}acetamide
- N-{(Acetylamino)[4-(ethylamino)phenyl]methyl}acetamide
- N-{(Acetylamino)[4-(dimethylamino)phenyl]ethyl}acetamide
Uniqueness
N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[acetamido-[4-(dimethylamino)phenyl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)14-13(15-10(2)18)11-5-7-12(8-6-11)16(3)4/h5-8,13H,1-4H3,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJDXAXWCIFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17102-89-5 |
Source
|
Record name | N-((ACETYLAMINO)(4-(DIMETHYLAMINO)PHENYL)METHYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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